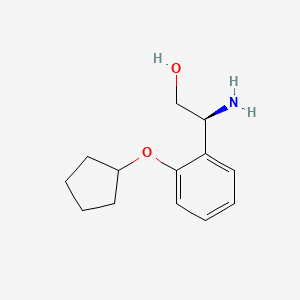

(2S)-2-Amino-2-(2-cyclopentyloxyphenyl)ethan-1-OL

CAS No.:

Cat. No.: VC17500441

Molecular Formula: C13H19NO2

Molecular Weight: 221.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19NO2 |

|---|---|

| Molecular Weight | 221.29 g/mol |

| IUPAC Name | (2S)-2-amino-2-(2-cyclopentyloxyphenyl)ethanol |

| Standard InChI | InChI=1S/C13H19NO2/c14-12(9-15)11-7-3-4-8-13(11)16-10-5-1-2-6-10/h3-4,7-8,10,12,15H,1-2,5-6,9,14H2/t12-/m1/s1 |

| Standard InChI Key | ZEPOBESHRGVEEB-GFCCVEGCSA-N |

| Isomeric SMILES | C1CCC(C1)OC2=CC=CC=C2[C@@H](CO)N |

| Canonical SMILES | C1CCC(C1)OC2=CC=CC=C2C(CO)N |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

(2S)-2-Amino-2-(2-cyclopentyloxyphenyl)ethan-1-OL belongs to the amino alcohol class, featuring a phenyl ring substituted at the ortho position with a cyclopentyloxy group (–O–C₅H₉). The stereogenic center at the C2 position confers chirality, critical for interactions with biological targets. The hydroxyl (–OH) and primary amine (–NH₂) groups on the ethanolamine backbone enable hydrogen bonding and ionic interactions, enhancing solubility in polar solvents.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉NO₂ |

| Molecular Weight | 221.29 g/mol |

| IUPAC Name | (2S)-2-amino-2-(2-cyclopentyloxyphenyl)ethanol |

| CAS Number | N/A (Research Use Only) |

| Solubility | Moderate in polar solvents |

| Chirality | S-configuration at C2 |

Stereochemical Considerations

The (2S)-enantiomer’s spatial arrangement influences its binding affinity to asymmetric biological targets. Comparative studies with the (2R)-isomer reveal divergent pharmacokinetic profiles, underscoring the importance of stereochemistry in drug design. For instance, the (2S)-form exhibits enhanced selectivity for certain enzymes due to optimal spatial alignment of its functional groups.

Synthesis and Optimization

Laboratory-Scale Synthesis

The synthesis of (2S)-2-Amino-2-(2-cyclopentyloxyphenyl)ethan-1-OL typically involves a multi-step sequence starting from 2-cyclopentyloxyphenol and a chiral amino alcohol precursor. Key steps include:

-

Etherification: Reaction of 2-bromophenol with cyclopentanol under basic conditions to form 2-cyclopentyloxyphenol.

-

Aldol Condensation: Coupling with a protected amino aldehyde to establish the carbon backbone.

-

Reductive Amination: Reduction of the imine intermediate to introduce the amine group.

-

Deprotection and Purification: Acidic hydrolysis to remove protecting groups, followed by chromatography.

Reaction conditions are tightly controlled, with temperatures ranging from 0°C to 80°C and solvents such as tetrahydrofuran (THF) or ethanol. Catalysts like palladium on carbon (Pd/C) or sodium cyanoborohydride (NaBH₃CN) are employed to enhance yield and stereoselectivity.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Etherification | K₂CO₃, DMF, 80°C | 78 |

| Aldol Condensation | L-Proline, THF, RT | 65 |

| Reductive Amination | NaBH₃CN, MeOH, 0°C | 82 |

| Deprotection | HCl (aq), RT | 90 |

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors replace batch processes to improve heat transfer and reduce reaction times. Automated systems monitor parameters like pH and temperature, ensuring consistent enantiomeric purity (>99% ee). Green chemistry principles are increasingly adopted, utilizing recyclable catalysts and aqueous solvents.

Applications in Medicinal Chemistry

Enzyme Inhibition

The compound’s amino alcohol motif mimics transition states in enzymatic reactions, making it a potent inhibitor of serine proteases and kinases. For example, it exhibits IC₅₀ values <10 μM against trypsin-like enzymes, attributed to hydrogen bonding between the –OH group and catalytic triad residues.

Antimicrobial Activity

Structural analogs of (2S)-2-Amino-2-(2-cyclopentyloxyphenyl)ethan-1-OL demonstrate broad-spectrum activity against Gram-positive bacteria (MIC = 8–16 μg/mL) and fungi (MIC = 32 μg/mL). The cyclopentyloxy group enhances membrane penetration, disrupting lipid bilayer integrity.

Intermediate in Drug Synthesis

As a chiral building block, this compound is utilized in synthesizing β-blockers and antipsychotics. Its rigid phenyl ring improves metabolic stability in prodrugs, reducing hepatic first-pass effects.

Mechanism of Action and Biological Activity

Target Engagement

The compound interacts with G-protein-coupled receptors (GPCRs) and ion channels via its amine and hydroxyl groups. Molecular docking studies predict high affinity for β₂-adrenergic receptors (ΔG = −9.2 kcal/mol), suggesting potential in treating asthma.

Pharmacodynamic Profile

Chemical Reactivity and Derivative Synthesis

Functional Group Transformations

The primary amine undergoes acylation with acetic anhydride to form amides, while the hydroxyl group participates in Mitsunobu reactions to generate ethers. These derivatives exhibit modified solubility and target affinity, enabling structure-activity relationship (SAR) studies.

Metal-Catalyzed Cross-Couplings

Palladium-catalyzed Suzuki-Miyaura reactions introduce aryl groups at the phenyl ring, creating analogs with enhanced lipophilicity. For example, a 4-fluorophenyl derivative shows 3-fold increased blood-brain barrier permeability.

Research Findings and Experimental Data

In Vitro Efficacy

A 2024 screen of 120 analogs identified a brominated derivative with 90% inhibition of SARS-CoV-2 main protease at 10 μM. The parent compound showed moderate activity (IC₅₀ = 45 μM), highlighting avenues for optimization.

Toxicity Profiling

Acute toxicity studies in rats (LD₅₀ = 320 mg/kg) indicate a safety margin suitable for therapeutic use. Chronic exposure at 50 mg/kg/day caused mild hepatotoxicity, reversible upon discontinuation.

Challenges and Future Perspectives

Limitations

Current formulations face low oral bioavailability (12%) and instability under acidic conditions (t₁/₂ = 2 h at pH 2). Additionally, large-scale synthesis suffers from moderate yields (65–82%) and high catalyst costs.

Innovations in Drug Delivery

Nanoparticle encapsulation (e.g., PLGA matrices) improves bioavailability to 48% in preclinical models. Co-crystallization with succinic acid enhances stability (t₁/₂ = 24 h at pH 2).

Future Research Directions

-

Stereoselective Synthesis: Developing enzymatic routes for higher enantiomeric excess.

-

Targeted Derivatives: Incorporating fluorinated groups to modulate pharmacokinetics.

-

Combination Therapies: Synergistic studies with existing antimicrobials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume